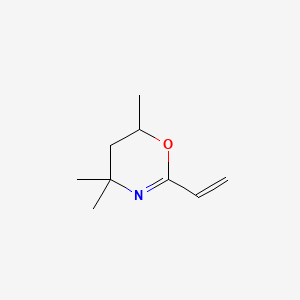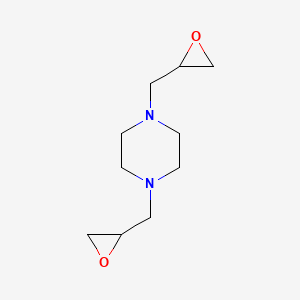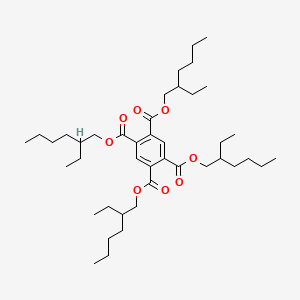![molecular formula C14H10N2O B1606263 (1H-Benzo[d]imidazol-5-yl)(phenyl)methanone CAS No. 82326-53-2](/img/structure/B1606263.png)
(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone
Overview
Description
(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are found in various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Benzo[d]imidazol-5-yl)(phenyl)methanone typically involves the condensation of an aromatic aldehyde with o-phenylenediamine. One general method includes the use of N,N-dimethylformamide and sulfur as reagents . The reaction proceeds under mild conditions, making it an efficient and versatile approach.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of benzimidazole synthesis can be applied. These methods often involve large-scale condensation reactions with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the benzimidazole ring or the phenyl group.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzimidazole or phenyl rings.
Scientific Research Applications
(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (1H-Benzo[d]imidazol-5-yl)(phenyl)methanone, particularly in its anticancer applications, involves the formation of intracellular reactive oxygen species (ROS) and subsequent DNA strand breaks . This leads to apoptosis, or programmed cell death, in cancer cells. The compound’s interaction with DNA and its ability to inhibit topoisomerase enzymes are key factors in its biological activity .
Comparison with Similar Compounds
Similar Compounds
(1H-Benzo[d]imidazol-2-yl)(phenyl)methanone: Another benzimidazole derivative with similar synthetic routes and biological activities.
Quinoxaline derivatives: These compounds share structural similarities and are synthesized using similar methods involving aromatic aldehydes and o-phenylenediamine.
Bis(benzimidazole) complexes: These complexes, often involving metal ions, exhibit unique biological activities and are used in various therapeutic applications.
Uniqueness
(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone stands out due to its specific substitution pattern on the benzimidazole ring, which influences its chemical reactivity and biological activity. Its potential in forming metal complexes for anticancer applications further distinguishes it from other similar compounds .
Properties
IUPAC Name |
3H-benzimidazol-5-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)16-9-15-12/h1-9H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVCBANYMPJILL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349453 | |
| Record name | (1H-Benzimidazol-6-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82326-53-2 | |
| Record name | (1H-Benzimidazol-6-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]-](/img/structure/B1606180.png)













